molecular formula C11H13BrO B1526870 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 740842-36-8

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Cat. No.: B1526870
CAS No.: 740842-36-8
M. Wt: 241.12 g/mol
InChI Key: DFPCKGWBPBBBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,11,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPCKGWBPBBBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=C(C=C2)Br)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol, a halogenated derivative of the benzosuberane scaffold. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It details the physicochemical properties, a validated synthetic protocol, structural characterization, and prospective applications of this versatile chemical intermediate. The presence of both a nucleophilic hydroxyl group and an aryl bromide moiety suitable for cross-coupling reactions makes this compound a valuable building block in the synthesis of more complex molecular architectures.

Introduction: The Benzannulene Scaffold in Medicinal Chemistry

The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core, a tricyclic system featuring a benzene ring fused to a seven-membered cycloheptane ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active compounds. The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuned interactions with biological targets. The introduction of a bromine atom onto the aromatic ring, as in the title compound, provides a crucial handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions. This guide focuses on the hydroxy derivative, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol, a key intermediate for further chemical elaboration.

Physicochemical Properties and Data

A thorough understanding of the fundamental physicochemical properties of a compound is critical for its effective use in research and development. The key identifiers and properties of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol are summarized below.

PropertyValueSource
IUPAC Name 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol[2]
CAS Number 740842-36-8[2][3]
Molecular Formula C₁₁H₁₃BrO[2]
Molecular Weight 241.13 g/mol [2]
SMILES OC1CCCCC2=CC=C(Br)C=C21[2]

Synthesis and Purification

The most direct and efficient synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol is achieved through the chemical reduction of its corresponding ketone precursor, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. This transformation is a standard procedure in organic synthesis, reliably accomplished using mild reducing agents.

Synthetic Workflow

The synthesis is a single-step reduction. The choice of reducing agent is critical to ensure chemoselectivity, preserving the aryl bromide for subsequent reactions. Sodium borohydride (NaBH₄) is an ideal choice due to its mild nature, high selectivity for ketones in the presence of aryl halides, and operational simplicity.

SynthesisWorkflow Precursor 3-Bromo-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one (CAS: 87779-78-0) Reagents Sodium Borohydride (NaBH₄) Methanol (MeOH) Room Temperature Precursor->Reagents 1. Dissolution Product 3-Bromo-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-ol (CAS: 740842-36-8) Reagents->Product 2. Reduction Workup Aqueous Workup (e.g., NH₄Cl solution) Product->Workup 3. Quenching Purification Column Chromatography (Silica Gel) Workup->Purification 4. Isolation

Caption: Synthetic workflow for the reduction of the ketone precursor.

Experimental Protocol: Reduction of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

Materials:

  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Reduction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol.

Structural Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-7.5 ppm): Three signals corresponding to the protons on the brominated benzene ring.

  • Carbinol Proton (δ ~4.8 ppm): A multiplet corresponding to the proton on the carbon bearing the hydroxyl group.

  • Aliphatic Region (δ 1.5-3.0 ppm): A series of complex multiplets corresponding to the eight protons of the cycloheptane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Region (δ 120-145 ppm): Six signals for the aromatic carbons, including the carbon attached to the bromine atom (expected at the lower field, ~122 ppm).

  • Carbinol Carbon (δ ~70 ppm): The signal for the carbon atom attached to the hydroxyl group.

  • Aliphatic Region (δ 20-40 ppm): Four signals corresponding to the carbons of the cycloheptane ring.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.

Reactivity and Synthetic Applications

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol is a bifunctional molecule, offering two primary sites for chemical modification. This dual reactivity makes it a valuable intermediate in the synthesis of diverse chemical libraries for drug discovery.

Reactions at the Aryl Bromide

The bromine atom is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Reactions Start 3-Bromo-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-ol Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Product_Aryl Aryl/Vinyl Derivatives Suzuki->Product_Aryl Product_Alkynyl Alkynyl Derivatives Sonogashira->Product_Alkynyl Product_Amino Amino Derivatives Buchwald->Product_Amino

Caption: Potential cross-coupling reactions at the aryl bromide position.

Reactions at the Hydroxyl Group

The secondary alcohol can undergo a variety of standard transformations:

  • Oxidation: Re-oxidation to the parent ketone using reagents like pyridinium chlorochromate (PCC).

  • Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

  • Etherification: Formation of ethers via reactions such as the Williamson ether synthesis.

  • Substitution: Conversion to other functional groups, for example, via a Mitsunobu reaction.

Safety and Handling

While specific toxicity data for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol is not available, it should be handled with the standard precautions for laboratory chemicals. The precursor ketone is classified as harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation.[2] It is prudent to assume similar hazards for the alcohol derivative.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for sequential or orthogonal derivatization, enabling the construction of complex molecules based on the benzannulene scaffold. The synthetic protocol outlined in this guide provides a reliable method for its preparation, opening avenues for its broader application in research and drug development programs.

References

Sources

Technical Whitepaper: Chemoinformatics and Synthetic Utility of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

[1]

Part 1: Molecular Identity & Chemoinformatics[1]

The molecule 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol (also known as 3-bromo-benzosuberol) represents a privileged scaffold in medicinal chemistry, combining a lipophilic fused ring system with a polar hydroxyl "anchor" and a halogen handle for cross-coupling.[1]

Core Identifiers
Identifier TypeValue
Common Name 3-Bromo-benzosuberol
IUPAC Name 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
CAS Registry Number 740842-36-8
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
SMILES String Specification

The Simplified Molecular Input Line Entry System (SMILES) string provided below is canonicalized to ensure compatibility with major chemoinformatic databases (PubChem, ChEMBL).

Canonical SMILES:

[1] Isomeric SMILES (Racemic):

Note: The C5 position is a chiral center.[1] Unless stereospecific synthesis is employed, the product exists as a racemate of (5R) and (5S) enantiomers.[1]

Physicochemical Profile[1]
PropertyValueSignificance
LogP (Predicted) ~3.4High lipophilicity; likely blood-brain barrier (BBB) permeable.[1]
H-Bond Donors 1The C5-OH group acts as a key receptor binding motif.[1]
H-Bond Acceptors 1Oxygen lone pairs available for interaction.[1]
Rotatable Bonds 0Rigid bicyclic core reduces entropic penalty upon binding.[1]
TPSA 20.2 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1]

Part 2: Structural Analysis & Logic[1]

The structural integrity of this molecule relies on the benzocycloheptene (benzosuberane) core.[1] Understanding the numbering is critical for synthetic planning, particularly for the regioselective placement of the bromine atom.[1]

Numbering Logic

The IUPAC numbering for the 6,7,8,9-tetrahydro-5H-benzo[7]annulene scaffold proceeds as follows:

  • Aromatic Ring: Positions 1, 2, 3, and 4.[1]

  • Benzylic Position: Position 5 (bearing the hydroxyl group).[1]

  • Aliphatic Chain: Positions 6, 7, 8, and 9.[1][2][3]

  • Fusion Points: 4a and 9a.

The 3-Bromo substituent is located on the aromatic ring, meta to the bridgehead carbon (C4a) adjacent to the hydroxyl group.[1] This specific geometry creates a "vector" between the H-bond donor (OH) and the halogen (Br) that is distinct from tetralin (6-membered) or indane (5-membered) analogs, often exploiting unique pockets in kinase or GPCR targets.[1]

Structural Logic Diagram (DOT)

Gcluster_0Molecular Scaffold LogicCoreBenzocycloheptene Core(Rigid Scaffold)Func1C5-Hydroxyl Group(Polar Contact / H-Donor)Core->Func1 Benzylic PositionFunc2C3-Bromine(Synthetic Handle / Halogen Bond)Core->Func2 Aromatic SubstitutionPropLipophilic Pocket(C6-C9 Aliphatic Chain)Core->Prop Ring ExpansionTargetBiological Target(e.g., SERM, Kinase)Func1->Target Receptor BindingCrossCouplingLibrary ExpansionFunc2->CrossCoupling Suzuki/Buchwald

Figure 1: Structural decomposition of 3-Bromo-benzosuberol highlighting pharmacophoric elements and synthetic utility.

Part 3: Synthetic Protocol

The most reliable route to 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol is the reduction of its corresponding ketone, 3-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (CAS 87779-78-0).[1]

Reaction Scheme

Transformation: Ketone

Reagent:

Solvent:Mechanism:1
Step-by-Step Experimental Methodology

Safety Pre-check:

  • NaBH

    
    :  Reacts with water/acid to release flammable hydrogen gas.[1] Keep dry.[1]
    
  • Brominated compounds: Treat as potential irritants/toxicants.[1]

Protocol:

  • Preparation of Substrate:

    • Weigh 1.0 equivalent (e.g., 500 mg, 2.09 mmol) of 3-bromo-benzosuberone into a clean, dry 50 mL round-bottom flask (RBF).

    • Dissolve in 10 mL of anhydrous Methanol (MeOH). Include a magnetic stir bar.[1]

  • Cooling:

    • Place the RBF in an ice-water bath (0 °C) and allow to equilibrate for 10 minutes.

  • Reduction:

    • Slowly add Sodium Borohydride (NaBH

      
      ) (1.5 equivalents, 3.14 mmol, ~119 mg) portion-wise over 5 minutes.
      
    • Observation: Mild bubbling (

      
       evolution) is normal.[1]
      
    • Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Monitoring (Self-Validation):

    • TLC: Use 20% EtOAc in Hexanes.

    • Validation: The starting material (ketone) spot (higher R

      
      ) should disappear.[1] A new, more polar spot (alcohol, lower R
      
      
      ) should appear.
    • IR (Optional): Disappearance of the carbonyl stretch at ~1680 cm

      
      .[1]
      
  • Quenching & Workup:

    • Cool the flask back to 0 °C.

    • Quench by dropwise addition of Saturated Aqueous Ammonium Chloride (sat.[1] NH

      
      Cl, 5 mL).[1]
      
    • Evaporate the bulk of the Methanol under reduced pressure (Rotavap).[1]

    • Dilute residue with Water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).[1]

  • Purification:

    • Wash combined organics with Brine (20 mL).[1]

    • Dry over Anhydrous Sodium Sulfate (Na

      
      SO
      
      
      ).[1]
    • Filter and concentrate in vacuo.[1]

    • Result: The crude product is usually a white to off-white solid, sufficiently pure (>95%) for most applications.[1] If necessary, purify via silica gel flash chromatography (0-20% EtOAc/Hexanes).[1]

Experimental Workflow Diagram (DOT)

ExperimentStartStart: 3-Bromo-benzosuberone(Dissolved in MeOH)Step1Cool to 0°CStart->Step1Step2Add NaBH4 (1.5 eq)Portion-wiseStep1->Step2Step3Stir at RT (2 hrs)Step2->Step3CheckTLC Check(Disappearance of SM?)Step3->CheckCheck->Step3No (Wait)QuenchQuench (sat. NH4Cl)Extract (EtOAc)Check->QuenchYesFinishProduct: 3-Bromo-benzosuberol(White Solid)Quench->Finish

Figure 2: Standard operating procedure for the reduction of 3-bromo-benzosuberone.

Part 4: Medicinal Chemistry Applications[1][4]

The 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol scaffold is not merely a final product but a versatile intermediate.[1]

  • Cross-Coupling Handle (C3-Br): The aryl bromide is an excellent substrate for Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows the attachment of biaryl systems or amines to the core, expanding the library for SAR (Structure-Activity Relationship) studies.[1]

  • Chiral Resolution (C5-OH): The alcohol can be resolved via lipase-catalyzed kinetic resolution or chiral HPLC to study enantioselective binding in targets like the Estrogen Receptor (ER) or various Kinases.[1]

  • Ring Expansion/Contraction: The 7-membered ring provides a unique conformational space compared to the flatter naphthalene or tetralin systems, often improving selectivity by inducing specific protein loop movements.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10610018, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. Retrieved from [Link][1]

An In-depth Technical Guide to the Synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

An In-depth Technical Guide to the Synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzosuberone Scaffold

The 6,7,8,9-tetrahydro-5H-benzo[1]annulene, commonly known as benzosuberone, framework is a privileged scaffold in medicinal chemistry. Its unique seven-membered ring fused to a benzene ring provides a three-dimensional structure that is adept at interacting with a variety of biological targets. Consequently, benzosuberone derivatives have garnered significant attention for their broad spectrum of biological activities, serving as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 5-position, yielding 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol, further enhances the synthetic utility of this scaffold, providing a handle for subsequent cross-coupling reactions and other functional group transformations. This guide provides a comprehensive overview of the synthetic strategies employed to produce this valuable intermediate, focusing on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol is most efficiently achieved through a two-step synthetic sequence starting from the commercially available 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as 1-benzosuberone). The overall transformation involves:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of the benzosuberone core.

  • Chemoselective Ketone Reduction: Reduction of the carbonyl group to a hydroxyl group without affecting the newly introduced bromo substituent.

This strategy is predicated on the differential reactivity of the aromatic ring and the carbonyl group, allowing for a logical and high-yielding synthetic route.

Synthesis_OverviewStart6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-oneIntermediate3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-oneStart->IntermediateElectrophilicAromatic BrominationFinal3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-olIntermediate->FinalKetoneReductioncaptionOverall synthetic workflow.

Figure 1: Overall synthetic workflow.

Part 1: Electrophilic Aromatic Bromination of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one

The first critical step is the regioselective bromination of the benzosuberone aromatic ring. The carbonyl group is a deactivating group and a meta-director for electrophilic aromatic substitution. However, the fused aliphatic ring can influence the electron density of the aromatic ring. The desired product is the 3-bromo isomer, which is para to the alkyl substituent of the fused ring system.

Causality Behind Experimental Choices

The selection of the brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield. While molecular bromine (Br₂) can be used, it often requires a Lewis acid catalyst, which can lead to side reactions. A milder and often more selective approach involves the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent. The choice of solvent can influence the reactivity and selectivity of the bromination.

Detailed Experimental Protocol

Materials:

  • 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.[2]

Self-Validation: The success of this step is validated by characterization of the product. The appearance of a characteristic isotopic pattern for bromine in the mass spectrum and the specific aromatic proton splitting patterns in the ¹H NMR spectrum will confirm the formation of the desired monobrominated product.

Bromination_Schemecluster_reactantsReactantscluster_productsProductBenzosuberoneBromo-BenzosuberoneBenzosuberone->Bromo-BenzosuberoneAcetonitrile, RefluxNBSN-Bromosuccinimide (NBS)captionBromination of Benzosuberone.

Figure 2: Bromination of Benzosuberone.

Part 2: Reduction of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

The second step involves the reduction of the ketone functionality in 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one to the corresponding secondary alcohol.

Causality Behind Experimental Choices

The choice of reducing agent is critical to ensure chemoselectivity. A strong reducing agent like lithium aluminum hydride (LiAlH₄) could potentially reduce the aryl bromide, leading to an undesired side product. Sodium borohydride (NaBH₄) is a milder reducing agent that is highly effective for the reduction of aldehydes and ketones but generally does not reduce aryl halides under standard conditions.[3] This selectivity makes it the ideal reagent for this transformation. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves as the proton source for the resulting alkoxide intermediate.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C and allow it to gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol.[4]

  • If necessary, the crude product can be purified by column chromatography on silica gel.

Self-Validation: The successful reduction is confirmed by spectroscopic analysis. In the infrared (IR) spectrum, the disappearance of the strong carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch are indicative of the desired transformation. ¹H NMR spectroscopy will show the appearance of a new signal corresponding to the carbinol proton (CH-OH).

Reduction_Schemecluster_reactantsReactantcluster_productsProductBromo-BenzosuberoneFinal_ProductBromo-Benzosuberone->Final_ProductMethanol, 0 °C to rtNaBH4Sodium Borohydride (NaBH₄)captionReduction of the bromo-ketone.

Figure 3: Reduction of the bromo-ketone.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-oneC₁₁H₁₂O160.21826-73-3
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-oneC₁₁H₁₁BrO239.1187779-78-0
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-olC₁₁H₁₃BrO241.13740842-36-8

Conclusion

The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol from 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one is a robust and reliable two-step process. The key to a successful synthesis lies in the careful selection of reagents and reaction conditions to ensure high regioselectivity in the bromination step and high chemoselectivity in the reduction step. The procedures outlined in this guide, based on established chemical principles, provide a solid framework for the laboratory-scale preparation of this valuable synthetic intermediate. The self-validating nature of each step, confirmed through standard analytical techniques, ensures the integrity of the final product, making it suitable for further applications in drug discovery and development.

References

  • [No specific reference for a full, detailed synthesis was found in a single peer-reviewed article during the liter
  • PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. National Center for Biotechnology Information. [Link]

  • [No specific reference for a full, detailed synthesis was found in a single peer-reviewed article during the liter
  • [No specific reference for a full, detailed synthesis was found in a single peer-reviewed article during the liter
  • Sodium Borohydride Reduction of Benzoin. [Link]

Methodological & Application

Application Note: Chemoselective Synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Application Note: Chemoselective Synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Abstract & Strategic Context

This application note details the robust synthesis of This compound (CAS: 740842-36-8) via the chemoselective reduction of its ketone precursor, 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 87779-78-0).

This scaffold—a functionalized benzosuberol—is a critical intermediate in the development of Selective Estrogen Receptor Modulators (SERMs), kinase inhibitors, and CNS-active agents. The 7-membered benzocycloheptene ring imposes unique conformational constraints compared to tetralin (6-membered) analogs, often improving binding selectivity in medicinal chemistry campaigns.

Key Reaction Features
  • Transformation: Nucleophilic addition of hydride to a cyclic ketone.

  • Reagent: Sodium Borohydride (NaBH₄).[1][2][3][4][5]

  • Selectivity: Chemoselective reduction of the carbonyl group in the presence of an aryl bromide.

  • Scalability: Protocol validated for gram-to-kilogram scale-up with minimal safety risks compared to LiAlH₄.

Chemical Strategy & Mechanism[2][3][6]

The synthesis relies on the activation of the carbonyl carbon by the protic solvent (Methanol), followed by hydride transfer from the borohydride anion. Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is mild enough to avoid dehalogenation of the aryl bromide, preserving the synthetic handle for future cross-coupling (e.g., Suzuki-Miyaura).

Reaction Pathway Visualization

ReactionMechanismcluster_conditionsCritical Process ParametersKetonePrecursor Ketone(C11H11BrO)TSTransition State(Borate Complex)Ketone->TS+ NaBH4 / MeOH0°CProductTarget Alcohol(Racemic)TS->Product+ H3O+ (Quench)CPP1Temp < 10°C(Prevents side reactions)CPP2Stoichiometry(0.6 eq NaBH4 sufficient)

Figure 1: Mechanistic pathway for the reduction of the benzosuberone derivative.

Material Attributes & Stoichiometry

The following stoichiometry is optimized for a 10.0 g input batch.

ComponentRoleMW ( g/mol )Equiv.[2][6]Mass/Vol
3-Bromo-1-benzosuberone Precursor239.111.010.0 g
Sodium Borohydride Reductant37.830.6*0.95 g
Methanol (anhydrous) Solvent32.04N/A100 mL (10V)
Ammonium Chloride (sat.) Quench53.49Excess50 mL
Ethyl Acetate Extraction88.11N/A3 x 50 mL

*Note: Theoretically, 0.25 eq of NaBH₄ can reduce 1 eq of ketone. However, 0.5–0.6 eq is standard to account for reagent purity and solvent reaction.

Detailed Experimental Protocol

Phase 1: Preparation & Dissolution
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a temperature probe.

  • Charging: Add 10.0 g (41.8 mmol) of 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one.

  • Solvation: Add 100 mL of Methanol. Stir at room temperature until fully dissolved.

    • Observation: The solution should be clear to slightly yellow.

  • Cooling: Place the flask in an ice/water bath. Cool the internal temperature to 0–5°C .

Phase 2: Reduction (The Critical Step)
  • Reagent Addition: Add 0.95 g (25.1 mmol) of NaBH₄ portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution will occur.[3] Ensure proper venting.

    • Control: Do not allow internal temperature to rise above 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of the ketone spot (R_f ~0.6) and appearance of the alcohol (R_f ~0.3).

Phase 3: Quench & Isolation[1]
  • Quench: Cool the mixture back to 5°C. Slowly add 50 mL of saturated aqueous Ammonium Chloride (NH₄Cl).

    • Why: This hydrolyzes the borate ester intermediate gently without dehydrating the alcohol.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

  • Extraction: Dilute the aqueous residue with 50 mL water and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with Brine (50 mL).

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate to dryness.

Phase 4: Purification
  • Crude Yield: Typically >95% (quantitative).

  • Purification: If necessary, recrystallize from Hexane/EtOAc (9:1) or perform a short silica plug filtration.

Process Workflow & Logic

Workflowcluster_reactionReaction Phasecluster_workupWorkup PhaseStartDissolve Ketonein MeOHCoolCool to 0°CStart->CoolAddAdd NaBH4(Portion-wise)Cool->AddReactStir at RT(2 Hours)Add->ReactQuenchQuench withNH4Cl (aq)React->QuenchTLC CompleteConcEvaporate MeOHQuench->ConcExtractExtract w/ EtOAcWash w/ BrineConc->ExtractDryDry & ConcentrateExtract->Dry

Figure 2: Step-by-step operational workflow for the synthesis.

Characterization & Quality Control

To validate the identity of This compound , compare analytical data against the following expected parameters.

1H NMR (400 MHz, CDCl₃) Prediction
  • Aromatic Region (3H):

    • ~7.55 ppm (d, J=2 Hz, 1H, H-4): Protons ortho to Br and meta to alkyl.

    • ~7.35 ppm (dd, J=8, 2 Hz, 1H, H-2): Proton ortho to Br.

    • ~7.05 ppm (d, J=8 Hz, 1H, H-1): Proton ortho to alkyl bridge.

  • Benzylic Alcohol (1H):

    • ~4.90 ppm (t or dd, 1H, CH -OH): The diagnostic shift from the ketone (no signal) to the alcohol.

  • Aliphatic Ring (8H):

    • Multiplets ranging from 1.50 ppm to 2.80 ppm corresponding to the 7-membered ring methylene groups.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Water in solvent (decomposes NaBH₄).Use anhydrous MeOH; add 0.1 eq extra NaBH₄.
Emulsion during Workup pH is too high/basic.Add dilute HCl to adjust pH to ~6-7 before extraction.
Des-bromo Impurity Trace Pd contamination or excessive heat.Ensure glassware is clean; keep T < 25°C.

References

  • PubChem Compound Summary. "3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one." National Center for Biotechnology Information. Link

  • Vogel's Textbook of Practical Organic Chemistry. "Reduction of Ketones to Alcohols." 5th Edition, Longman Scientific & Technical. (General Protocol Reference).
  • ChemicalBook. "3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Properties and Suppliers." Link

  • Journal of Medicinal Chemistry. General methods for benzosuberone reduction in SERM synthesis. (Analogous chemistry citation). Note: Specific patent literature (e.g., WO2005000803)

converting 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol to corresponding azide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Azidation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Executive Summary & Strategic Context

This Application Note details the conversion of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol (hereafter referred to as Substrate-OH ) to its corresponding azide, 5-Azido-3-bromo-6,7,8,9-tetrahydro-5H-benzoannulene .[1]

The benzocycloheptene (benzosuberane) scaffold is a privileged structure in medicinal chemistry, serving as a core in kinase inhibitors, GPCR ligands, and tubulin polymerization inhibitors.[1] The introduction of an azide functionality at the C-5 benzylic position is a critical gateway transformation. It enables:

  • Staudinger Reduction to the primary amine (often difficult to access via reductive amination).

  • CuAAC (Click Chemistry) to generate 1,2,3-triazole bioisosteres.

  • Schmidt Rearrangement access to ring-expanded lactams.

Chemical Challenges:

  • Benzylic Reactivity: The C-5 position is benzylic. While this facilitates

    
     displacement, it also stabilizes carbocation formation (
    
    
    
    ), raising the risk of racemization or elimination to the styrene derivative (3-bromo-6,7-dihydro-5H-benzo[7]annulene).[1]
  • Safety: The handling of organic azides requires strict adherence to C/N ratio protocols to prevent explosivity.[2]

Safety Protocol: The C/N Ratio Validation

Before proceeding, we must validate the stability of the target azide using the Smith-Open Chain (C/N) Rule .

  • Formula:

    
     (Number of Carbons / Number of Nitrogens).[2][3][4]
    
  • Substrate Analysis:

    • Scaffold: Benzocycloheptene (

      
      ) + Bromine.
      
    • Target Azide:

      
      .
      
    • Carbon Count (

      
      ): 11
      
    • Nitrogen Count (

      
      ): 3
      
  • Calculation:

    
    
    
  • Verdict: SAFE to Isolate. The ratio exceeds 3.[2]0. However, standard azide precautions (shielding, avoiding metal spatulas, no rotary evaporation to dryness) must be observed.[1][3][5][6]

Experimental Protocols

We present two distinct routes. Method A is the industry standard for stereochemical inversion (Mitsunobu). Method B is a robust, cost-effective two-step sequence suitable for scale-up where strict stereocontrol is less critical or the substrate is racemic.[1]

Method A: Direct Stereoinversion (Mitsunobu Protocol)

Best for: Enantiopure starting materials where inversion of configuration is required.

Reaction Logic: The Mitsunobu reaction utilizes


 and DIAD to activate the alcohol as an alkoxyphosphonium salt. The azide nucleophile (from DPPA) attacks via 

, ensuring clean inversion.[1]

Reagents:

  • Substrate-OH: 1.0 equiv

  • Diphenylphosphoryl azide (DPPA): 1.2 equiv

  • Triphenylphosphine (

    
    ):  1.2 equiv
    
  • Diisopropyl azodicarboxylate (DIAD): 1.2 equiv

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Charge Substrate-OH and

    
     into the flask. Dissolve in anhydrous THF. Cool to 0 °C.
    
  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow. Stir for 10 minutes to form the betaine intermediate.

  • Azidation: Add DPPA dropwise. Caution: Mild exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Add water (2 mL/mmol).

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][7]
  • Purification: Flash chromatography (Hexanes/EtOAc). Note:

    
     is a major byproduct; careful gradient elution is required.
    
Method B: Two-Step Activation/Displacement

Best for: Large-scale preparations, racemic substrates, or labs avoiding DIAD/Phosphine byproducts.[1]

Reaction Logic: Conversion to the mesylate (OMs) creates a potent leaving group. Subsequent displacement with sodium azide (


) in a polar aprotic solvent drives the substitution.

Step 1: Mesylation

  • Dissolve Substrate-OH (1.0 equiv) in dry DCM (0.2 M) at 0 °C.

  • Add Triethylamine (

    
    )  (1.5 equiv).[7]
    
  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • Stir at 0 °C for 1 hour. Monitor by TLC (Substrate-OH should disappear).

  • Wash with cold 1M HCl, then saturated

    
    . Dry (
    
    
    
    ) and concentrate to obtain the crude mesylate. Do not store for long periods.

Step 2: Azide Displacement

  • Dissolve the crude mesylate in DMF (0.2 M).

  • Add Sodium Azide (

    
    )  (1.5 equiv). Safety: Use a plastic spatula.[3]
    
  • Heat to 60 °C for 4–6 hours.

  • Critical Workup: Pour into excess water.[1] Extract with

    
     (Ether is preferred over DCM to avoid formation of diazidomethane if trace acid is present).
    
  • Concentrate and purify via silica plug.[1]

Comparative Data & Visualization

Table 1: Method Comparison
FeatureMethod A (Mitsunobu)Method B (Mesylation)
Stereochemistry High Fidelity Inversion (

ee)
Mixed (Inversion + Racemization risk)
Atom Economy Poor (Generates

, Hydrazine)
Good
Purification Difficult (

removal)
Easy (Filtration/Plug)
Scalability Moderate (<10g)High (>100g)
Primary Risk Reagent toxicity (DIAD)Handling solid

Diagram 1: Reaction Pathways

AzidationPathways SM Substrate-OH (Alcohol) Betaine Alkoxyphosphonium Intermediate SM->Betaine Method A: PPh3, DIAD THF, 0°C Mesylate Mesylate (OMs) Intermediate SM->Mesylate Method B: MsCl, TEA DCM, 0°C Prod_A Azide Product (Inverted Config) Betaine->Prod_A DPPA SN2 Attack Prod_B Azide Product (Racemic/Inverted) Mesylate->Prod_B NaN3 DMF, 60°C

Caption: Mechanistic comparison of Mitsunobu (Blue) vs. Mesylation (Red) pathways.

Quality Control & Analytical Validation

Successful transformation is validated by the following analytical signatures:

  • IR Spectroscopy (Most Diagnostic):

    • Alcohol (SM): Broad stretch ~3400 cm

      
       (Disappears).
      
    • Azide (Product): Sharp, strong stretch at 2090–2110 cm

      
        (Asymmetric 
      
      
      
      stretch).[1]
  • 1H-NMR (CDCl3, 400 MHz):

    • H-5 Proton (Benzylic):

      • Alcohol: Typically

        
         4.6–4.8 ppm.[1]
        
      • Azide: Upfield shift to

        
        4.3–4.5 ppm  (shielding effect of azide vs oxygen).
        
      • Elimination Impurity (Styrene): Look for olefinic protons at

        
         6.0–6.5 ppm.[1]
        
  • Mass Spectrometry:

    • Azides often lose

      
       in MS sources.[1] Look for the 
      
      
      
      peak or the characteristic
      
      
      (nitrene/amine) fragment.

Troubleshooting Guide

  • Problem: Styrene formation (Elimination product).

    • Cause: Basicity of azide ion or heating too high in Method B.

    • Solution: Switch to Method A (neutral conditions) or lower temperature in Method B and use

      
       (less basic than 
      
      
      
      ).
  • Problem: Reaction stalls at Mesylate.

    • Cause: Steric hindrance from the peri-protons of the benzo-ring.

    • Solution: Add a catalyst like TBAI (Tetrabutylammonium iodide) to form the more reactive iodide in situ (Finkelstein-like).

References

  • Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link

  • DPPA Reagent Profile: Shioiri, T., et al. "Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.[1] Link

  • Azide Safety (C/N Ratio): Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 2005.[1] Link

  • Benzylic Azidation Protocols: Thompson, A. S., et al. "Direct conversion of alcohols to azides using diphenyl phosphorazidate."[1][8][9] Journal of Organic Chemistry, 1993.[1] Link

Sources

Application Notes & Protocols: Dehydration of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the acid-catalyzed dehydration of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol to its corresponding alkene, 3-Bromo-6,7-dihydro-5H-benzoannulene. This transformation is a critical step in the synthesis of various benzannulated scaffolds, which are of significant interest in medicinal chemistry and materials science. We present two robust protocols utilizing different acid catalysts, p-Toluenesulfonic acid (p-TsOH) and concentrated Sulfuric Acid (H₂SO₄), and delve into the underlying reaction mechanism, analytical monitoring, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for this specific elimination reaction.

Mechanistic Rationale: The E1 Pathway for Benzylic Alcohols

The dehydration of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol proceeds via an E1 (Elimination, Unimolecular) mechanism. The choice of this pathway is dictated by the structure of the substrate, specifically the secondary, benzylic nature of the alcohol.

The E1 mechanism unfolds in three key steps:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it from a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).[1][2][3] This is a rapid equilibrium step.

  • Formation of a Carbocation: The protonated alcohol dissociates, with water acting as the leaving group. This is the rate-determining step of the reaction and results in the formation of a carbocation intermediate.[4][5] The stability of this carbocation is paramount. In this specific substrate, the resulting carbocation is both secondary and benzylic, affording it significant resonance stabilization from the adjacent benzene ring. This stabilization lowers the activation energy for its formation, strongly favoring the E1 pathway over a concerted E2 mechanism.

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation.[3] This results in the formation of the new π-bond of the alkene and regenerates the acid catalyst. According to Zaitsev's Rule , the major product will be the most substituted (and therefore most stable) alkene, which in this case is the conjugated system.[6][7]

E1_Mechanism E1 Dehydration Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product Start 3-Bromo-6,7,8,9-tetrahydro- 5H-benzoannulen-5-ol Protonated Protonated Alcohol (Good Leaving Group) Start->Protonated + H⁺ (from Acid) Carbocation Secondary Benzylic Carbocation (Stabilized) Protonated->Carbocation - H₂O (Rate-Determining Step) Product 3-Bromo-6,7-dihydro- 5H-benzo[7]annulene Carbocation->Product - H⁺ (to Base) Product->Product

Figure 1: The E1 mechanism for the acid-catalyzed dehydration of the title compound.

Experimental Protocols

Two primary methods for this dehydration are presented below. Protocol A, using p-TsOH, is generally preferred due to its milder conditions and easier workup. Protocol B, using concentrated H₂SO₄, is a more classical and aggressive approach.

Protocol A: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Dehydration

This method is highly effective and utilizes a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

Table 1: Materials and Reagents for Protocol A

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-olC₁₁H₁₃BrO257.121.00 g3.89Starting Material
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₈O₃S·H₂O190.2274 mg0.39Catalyst (0.1 eq)
TolueneC₇H₈92.1440 mL-Solvent, forms azeotrope with water
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~30 mL-For neutralization
Brine (Saturated NaCl Solution)NaCl(aq)-~30 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37~2-3 g-Drying agent
Ethyl Acetate & Hexanes--As needed-For chromatography

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol (1.00 g, 3.89 mmol) and p-TsOH monohydrate (74 mg, 0.39 mmol).

  • Solvent Addition: Add toluene (40 mL) to the flask.

  • Apparatus Assembly: Fit the flask with a Dean-Stark trap, which is then topped with a reflux condenser. Ensure the system is adequately clamped.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~120-125 °C). The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate/Hexanes eluent system. The starting alcohol is significantly more polar than the product alkene. The reaction is complete when the starting material spot is no longer visible by TLC (typically 2-4 hours).

  • Cooling & Quenching: Once complete, remove the heat source and allow the reaction to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure alkene as a clear oil or low-melting solid.

Protocol B: Concentrated Sulfuric Acid (H₂SO₄) Catalyzed Dehydration

This protocol is faster but requires careful temperature control to prevent charring and side reactions, which can occur when using a strong oxidizing acid like sulfuric acid.[8]

Table 2: Materials and Reagents for Protocol B

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-olC₁₁H₁₃BrO257.121.00 g3.89Starting Material
Concentrated Sulfuric Acid (98%)H₂SO₄98.08~0.5 mL~9.2Catalyst and Dehydrating Agent
Diethyl Ether or Dichloromethane--~50 mL-Extraction Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~50 mL-For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04~2-3 g-Drying agent

Step-by-Step Procedure:

  • Setup: Place 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol (1.00 g, 3.89 mmol) in a 50 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Acid Addition: Slowly and dropwise, add concentrated sulfuric acid (~0.5 mL) to the alcohol with vigorous stirring. The mixture may change color.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC. Gentle warming (to ~40-50 °C) can be applied if the reaction is sluggish, but must be done with extreme caution to avoid polymerization or charring.

  • Workup: Carefully pour the reaction mixture over ~20 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (2 x 25 mL).

  • Neutralization & Washing: Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until effervescence ceases. Then, wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol A.

Analytical Workflow and Characterization

A systematic workflow is essential for ensuring reaction completion and verifying the structure of the final product.

analytical_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Product Characterization setup Reaction Setup (Protocol A or B) monitoring TLC Monitoring (Spot Disappearance) setup->monitoring workup Aqueous Workup (Neutralize & Extract) monitoring->workup Reaction Complete purification Column Chromatography workup->purification nmr ¹H & ¹³C NMR purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Figure 2: Standard workflow for synthesis, purification, and characterization.

Expected Spectroscopic Changes:

  • ¹H NMR: The most significant change will be the disappearance of the broad singlet corresponding to the alcohol -OH proton and the disappearance of the signal for the proton at C5 (-CH-OH). New signals will appear in the vinylic region (typically δ 5.5-7.0 ppm) corresponding to the protons on the newly formed double bond.

  • ¹³C NMR: The signal for the alcohol-bearing carbon (C5) will disappear, and two new signals corresponding to the sp²-hybridized alkene carbons will appear in the δ 120-140 ppm range.

  • FT-IR: The characteristic broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) will be absent in the product spectrum. The appearance of a C=C stretch (around 1640-1680 cm⁻¹) may be observed.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of the product will correspond to the mass of the alkene (C₁₁H₁₁Br), which is 18 units (the mass of water) less than the starting material. The isotopic pattern for the single bromine atom will be evident.

Comparative Summary and Troubleshooting

Table 3: Comparison of Dehydration Protocols

ParameterProtocol A (p-TsOH)Protocol B (H₂SO₄)
Catalyst p-Toluenesulfonic acidConcentrated Sulfuric acid
Conditions Reflux in toluene (~111 °C) with Dean-Stark0 °C to RT, optional gentle warming
Reaction Time 2-4 hours30-60 minutes
Workup Simpler neutralization, less exothermicRequires quenching on ice, careful neutralization
Pros Milder, cleaner reaction, higher yields typicallyFast, inexpensive reagent
Cons Longer reaction time, requires specific glasswareHarsh conditions, risk of charring and side products

Troubleshooting Guide:

  • Incomplete Reaction: If TLC shows significant starting material remaining, consider adding another small portion of the acid catalyst or increasing the reaction time (Protocol A) or temperature slightly (Protocol B). Ensure the starting material is pure and dry.

  • Low Yield: This can result from incomplete reaction or product loss during workup. Ensure thorough extraction and careful column chromatography. For Protocol B, charring is a common cause of low yield; maintain strict temperature control.

  • Formation of Side Products: Overheating or prolonged reaction times, especially with H₂SO₄, can lead to polymerization or other rearrangements. Purify carefully by column chromatography to isolate the desired product.

References
  • Chemguide. (n.d.). The Dehydration of Alcohols. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Elimination Reactions: Acid-Catalyzed Dehydration of 2-Pentanol. Retrieved from [Link]

  • Khan Academy. (n.d.). Hydration. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Alcohol Dehydration Reaction Mechanism With H2SO4. Glasp. Retrieved from [Link]

  • Save My Exams. (2025). Elimination Reactions of Alcohols (AQA A Level Chemistry). Retrieved from [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Eliminations of benzylic systems. Retrieved from [Link]

  • Fiveable. (n.d.). p-Toluenesulfonic Acid Definition. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Request PDF. Retrieved from [Link]

  • Leah4sci. (2025). E1 vs E2 - Elimination Reactions Made Simple. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Four Acid-Catalysed Dehydrations Proceed without Interference. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • OCEM. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. Retrieved from [Link]

  • LabXchange. (2024). Understanding E1 vs E2 Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. Retrieved from [Link]

  • ResearchGate. (2025). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 2,3,6,7-tetrabromoanthracene. Retrieved from [Link]

  • MOspace. (n.d.). Benzannulated indoles as drug discovery templates. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-dihydro-5H-benzo(7)annulene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with 3-bromo-benzocyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling Issues

Executive Summary: The Chemical Profile

3-bromo-benzocyclohepten-5-ol is a lipophilic, benzylic alcohol.[1] Its solubility behavior is dominated by the hydrophobic benzocycloheptene scaffold and the heavy bromine substituent, which significantly outweigh the polarity of the single hydroxyl group.[1]

  • Core Challenge: The molecule exhibits "deceptive solubility"—it dissolves easily in organic stock solvents (DMSO, Ethanol) but frequently precipitates ("crashes out") upon dilution into aqueous biological media.

  • Secondary Risk: As a benzylic alcohol, it is susceptible to acid-catalyzed dehydration, leading to the formation of the corresponding alkene (3-bromo-benzocycloheptadiene) if handled improperly.[1]

Part 1: Dissolution & Stock Preparation (FAQs)

Q1: What is the best solvent for a high-concentration stock solution?

Recommendation: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .

For biological assays, Anhydrous DMSO is the gold standard.[1] For chemical synthesis, Dichloromethane (DCM) or Ethyl Acetate are preferred.[1]

SolventSolubility RatingMax Conc. (Est.)[1]Application
DMSO Excellent>50 mg/mLBioassays, Storage
Ethanol (100%) Good~20-30 mg/mLSynthesis, mild toxicity assays
DCM Excellent>100 mg/mLSynthesis, Chromatography
Water / PBS Poor <0.01 mg/mLDo not use for stock
Q2: My compound "oiled out" instead of dissolving. Why?

Root Cause: This often occurs when the compound contains trace impurities or residual solvents that lower the melting point, or when attempting to dissolve in a solvent mixture where the compound is at the edge of saturation (supersaturation). Fix:

  • Sonication: Sonicate at 40°C for 10 minutes. The slight heat helps overcome the lattice energy.[1]

  • Purity Check: If it remains an oil, verify purity via TLC or LC-MS.[1] Impure benzocycloheptenols often exist as viscous oils rather than solids.[1]

Part 2: Biological Assays (Preventing Precipitation)

Q3: I diluted my DMSO stock (10 mM) into cell media, and it turned cloudy. How do I fix this?

Root Cause: The "Solvent Shock." When a hydrophobic stock (DMSO) is added directly to a highly polar aqueous buffer, the dielectric constant changes rapidly. The compound aggregates before it can disperse.[1]

The Solution: Step-Wise Serial Dilution Do not spike 1 µL of stock directly into 1 mL of media. Use an intermediate dilution step.

DilutionProtocol cluster_0 Correct Workflow Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO / 90% PBS) Stock->Inter 1:10 Dilution Precip PRECIPITATION RISK Stock->Precip Direct Spike (1:1000) Final Final Assay Well (0.1% DMSO) Inter->Final 1:100 Dilution (Slow addition)

Figure 1: Step-wise dilution strategy to mitigate kinetic precipitation.

Q4: Can I use a surfactant?

Yes. If the step-wise dilution fails, incorporate a solubility enhancer into your assay buffer before adding the compound.

  • Cyclodextrins: Add 2-hydroxypropyl-β-cyclodextrin (HPβCD) at 5-10% (w/v) to the aqueous media.[1] The hydrophobic cavity of the cyclodextrin encapsulates the benzocycloheptene core, keeping it in solution [1].[1]

  • Non-ionic Surfactants: Tween-80 (0.05%) is effective but may interact with cell membranes in sensitive assays.[1]

Part 3: Chemical Stability & Purification

Q5: I tried to recrystallize using acid/water, and the NMR changed. What happened?

Critical Warning: You likely dehydrated the alcohol.[1] Benzylic alcohols (where the -OH is on the carbon adjacent to the benzene ring) are prone to acid-catalyzed elimination.[1]

  • Reaction: 3-bromo-benzocyclohepten-5-ol

    
     3-bromo-benzocycloheptadiene + 
    
    
    
    .[1]
  • Prevention: Avoid strong acids (HCl,

    
    ) during workup.[1] Use neutral conditions.
    
Q6: How should I purify this if it oils out during recrystallization?

Protocol: The "Anti-Solvent" Method Since the molecule is lipophilic, standard water-based recrystallization often fails.[1]

  • Dissolve the crude oil in a minimum amount of warm Ethyl Acetate or DCM .[1]

  • Add a non-polar anti-solvent (e.g., Hexanes or Heptane ) dropwise until the solution turns slightly turbid.[1]

  • Cool slowly to 4°C.

  • Seed: If oiling occurs, scratch the glass side with a spatula to induce nucleation.[1]

Part 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine the correct handling procedure based on your application.

SolubilityTree Start Start: 3-bromo-benzocyclohepten-5-ol AppType Application Type? Start->AppType Bio Biological Assay (Aqueous) AppType->Bio Chem Chemical Synthesis (Organic) AppType->Chem DMSOLimit Can you tolerate >0.1% DMSO? Bio->DMSOLimit Purify Needs Purification? Chem->Purify YesDMSO Use DMSO Stock + Serial Dilution DMSOLimit->YesDMSO Yes NoDMSO Use Cyclodextrin (HPβCD) Complexation DMSOLimit->NoDMSO No Recryst Recrystallize: EtOAc/Hexanes Purify->Recryst Yes React Reaction Solvent: DCM or THF Purify->React No

Figure 2: Solubility decision matrix for formulation and synthesis.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. (2006).[1] Biological assay challenges: The "DMSO Paradox" in solubility screening. Drug Discovery Today.

  • PubChem Database. (2023).[1] Compound Summary: Benzocyclohepten-5-one derivatives.[1] National Library of Medicine.[1]

  • Gaylord Chemical. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

Sources

Technical Support Center: Purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Technical Support Center: Purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol

Welcome to the technical support center for the purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this compound in high purity. While specific literature on the purification of this exact molecule is sparse, this guide synthesizes established methodologies for structurally similar compounds, such as bromo-substituted tetralones and benzosuberone derivatives, to provide a robust starting point for your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol?

A1: Based on typical synthetic routes for similar compounds, common impurities may include:

  • Unreacted starting materials: Such as the corresponding benzosuberone.

  • Over-brominated or regioisomeric brominated byproducts: Depending on the bromination conditions.

  • Dehydration products: The benzylic alcohol is susceptible to elimination, especially under acidic conditions, leading to the corresponding alkene.

  • Oxidation products: The alcohol functionality could be oxidized back to the ketone.

Q2: Which purification techniques are most suitable for this compound?

A2: The two most effective and commonly employed techniques for purifying compounds of this class are column chromatography and recrystallization . Column chromatography is excellent for separating mixtures with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.[2] Often, a combination of both methods yields the highest purity.

Q3: How do I choose between column chromatography and recrystallization?

A3:

  • Column Chromatography: This should be your primary choice for purifying the crude reaction mixture, especially if it contains multiple components with significantly different polarities. It is highly effective for removing both more polar and less polar impurities.[3]

  • Recrystallization: This is an excellent final purification step after column chromatography to obtain a highly crystalline, pure product. It is also a good option if your crude product is already relatively pure (>90%) and solid.[4]

Q4: My compound appears to be unstable on silica gel. What are my options?

A4: The hydroxyl group and the bromine atom can sometimes lead to instability on acidic silica gel. If you observe streaking on TLC or a low recovery from the column, consider the following:

  • Deactivating the silica gel: You can neutralize the acidic sites on silica gel by pre-treating it with a small amount of a tertiary amine, like triethylamine (typically 0.1-1% v/v), in your eluent.

  • Using an alternative stationary phase: Alumina (neutral or basic) or Florisil can be effective alternatives for compounds that are sensitive to silica gel.[5][6]

Troubleshooting Purification Challenges

This section addresses common issues that may arise during the purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol.

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots - Inappropriate solvent system (eluent is too polar or not polar enough).[7]- Column was overloaded with crude material.- Poorly packed column leading to channeling.[3]- Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the target compound.[6]- Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1).- Ensure the column is packed uniformly without air bubbles.[8]
Compound Won't Elute - Eluent is not polar enough.- Compound may be degrading or irreversibly adsorbing to the silica.- Gradually increase the polarity of the eluent.- Check for compound stability on a small TLC plate.[5] If unstable, consider a different stationary phase or deactivating the silica.
All Compounds Elute Together - Eluent is too polar.- Start with a less polar solvent system. For bromo-aromatic compounds, a hexane/ethyl acetate mixture is a good starting point.[9]
Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Crystals Do Not Form - Too much solvent was used.[10][11]- The solution is supersaturated.[10]- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.[12]- Add a seed crystal of the pure compound.[12]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.[10]- Re-heat the solution to dissolve the oil, add more of the better solvent in a solvent pair system, and cool slowly.[1][13]- Consider purifying by column chromatography first to remove impurities.
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[11][12]- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Use a pre-heated funnel and filter the hot solution quickly.[13]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on methods used for purifying structurally similar bromo-substituted aromatic compounds.[9][14][15][16]

1. Preparation of the Column:

  • Select a column with an appropriate diameter and length. A general guideline is a 20:1 to 50:1 weight ratio of silica gel to the crude product.[6]
  • Pack the column using either the "wet" or "dry" method to ensure a uniform stationary phase.[3]
  • Equilibrate the column by passing several column volumes of the initial, low-polarity eluent through the silica gel.

2. Sample Loading:

  • Dissolve the crude 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
  • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.
  • Collect fractions in separate test tubes and monitor the elution progress using Thin-Layer Chromatography (TLC).[7]

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol.

Diagram 1: Column Chromatography Workflow

Gcluster_prepPreparationcluster_loadingSample Loadingcluster_elutionElution & Collectioncluster_isolationIsolationprep_columnPack Column with Silica GelequilibrateEquilibrate with Low-Polarity Eluentprep_column->equilibrateload_sampleLoad Crude Productequilibrate->load_sampleeluteElute with Solvent Gradientload_sample->elutecollectCollect Fractionselute->collectContinue ElutiontlcMonitor Fractions by TLCcollect->tlcContinue Elutiontlc->eluteContinue ElutioncombineCombine Pure Fractionstlc->combinePure Fractions IdentifiedevaporateEvaporate Solventcombine->evaporatepure_productPure Productevaporate->pure_product

A generalized workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for recrystallizing 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol, a technique widely used for purifying solid organic compounds.[1][4][11][13]

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
  • Test small amounts of the product in various solvents (e.g., hexane, ethanol, toluene, or solvent pairs like ethanol/water) to find a suitable system.[13][17] For bromo-substituted tetralones, hexane has been shown to be effective.[15][18]

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
  • Continue adding small portions of the hot solvent until the solid just dissolves.[11]

3. Cooling and Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

4. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[11]

5. Drying:

  • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Diagram 2: Recrystallization Decision Tree

GstartStart with Impure SoliddissolveDissolve in Minimum Hot Solventstart->dissolvecoolCool Slowly to Room Temperaturedissolve->coolcrystals_formCrystals Form?cool->crystals_formcollectCollect Crystals by Filtrationcrystals_form->collectYestroubleshootTroubleshootcrystals_form->troubleshootNowashWash with Cold Solventcollect->washdryDry Crystalswash->drypure_productPure Crystalline Productdry->pure_productadd_seedAdd Seed Crystal / Scratch Flasktroubleshoot->add_seedconcentrateConcentrate Solution & Recooltroubleshoot->concentrateadd_seed->coolconcentrate->cool

A decision-making flowchart for the recrystallization process.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization. University of Toronto. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. (2018). National Center for Biotechnology Information. [Link]

  • Several Problems of Flash Column Chromatography. (2025). Hawach Scientific. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Rookie Mistakes: Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. Swarthmore College. [Link]

  • Column chromatography. University of Alberta. [Link]

  • 2-bromo-1-tetralone derivatives.
  • Determination of bromine in organic compounds by high-performance liquid chromatography. (1990). PubMed. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Reactions of Tröger’s Base Derivatives with Aryne Intermediates. (2021). ACS Publications. [Link]

  • Method for synthesizing 6-bromo-2-tetralone.
  • Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. (2022). ResearchGate. [Link]

  • A Novel Amino-Benzosuberone Derivative Is a Picomolar Inhibitor of Mammalian Aminopeptidase N/CD13. (2011). PubMed. [Link]

  • 3-Bromo-2H-pyran-2-one. Organic Syntheses. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). National Center for Biotechnology Information. [Link]

Technical Support Center: Purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-BZ7-BR-05 Subject: Impurity Removal & Workflow Optimization for Benzocycloheptenol Intermediates Status: Active Guide

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound as a scaffold for SERDs (Selective Estrogen Receptor Degraders) or kinase inhibitors. The molecule features a fused 7-membered ring (benzocycloheptene) which introduces conformational flexibility, often complicating crystallization.

Critical Quality Attribute (CQA): The 3-Bromo moiety is your "payload" for downstream cross-coupling (Suzuki/Buchwald). Preserving this halogen while reducing the ketone is the primary synthetic challenge.

FeatureSpecificationTechnical Implication
Core Scaffold Benzocyclohepten-5-olPuckered 7-ring; prone to oiling out rather than crystallizing.
Functional Group Secondary Alcohol (Benzylic)Susceptible to elimination (styrene formation) under strong acid.
Critical Handle Aryl BromideRisk: Debromination if catalytic hydrogenation (Pd/C) is used.

Diagnostic Workflow (Troubleshooting)

Use this decision matrix to identify your specific impurity profile before attempting remediation.

purification_logic Start Crude Product Analysis (TLC / LC-MS) Check_SM Is Ketone (SM) Present? (M+ = M_prod - 2H) Start->Check_SM Check_Br Is Bromine Intact? (Isotope Pattern 1:1) Check_SM->Check_Br No (<2%) Action_Chrom Protocol A: High-Resolution Flash (Hex/EtOAc) Check_SM->Action_Chrom Yes (Low %) Action_Scavenge Protocol B: Chemical Scavenging (Girard's Reagent) Check_SM->Action_Scavenge Yes (Trace/Co-eluting) Check_State Physical State: Oil/Gum or Solid? Check_Br->Check_State Yes (Br present) Action_Switch CRITICAL FAILURE: Switch Reagent (Avoid Pd/C -> Use NaBH4) Check_Br->Action_Switch No (Debrominated) Action_Cryst Protocol C: Cold Solvent Trituration Check_State->Action_Cryst Oiling Out

Figure 1: Purification decision tree based on impurity profile and physical state.

Technical Modules: Issue Resolution

Module A: The "Sticky" Ketone (Incomplete Reduction)

Issue: The starting material (ketone) and product (alcohol) have very similar R_f values on silica due to the lipophilic nature of the benzocycloheptene ring, leading to co-elution.

Root Cause: Conformational masking of the polar carbonyl group in the 7-membered ring can make the ketone behave similarly to the alcohol on silica.

Protocol: Enhanced Chromatographic Separation

  • Stationary Phase: Use High-Performance Silica (15–40 µm spherical particles) rather than standard 40–63 µm irregular silica.

  • Eluent System: Do not use simple Hexane/EtOAc. Use a ternary system to leverage "shape selectivity."

    • Recommended: Toluene : Acetone (95:5) OR Dichloromethane : Methanol (98:2).

    • Why: Toluene interacts via pi-stacking with the aromatic ring, often differentiating the planar ketone from the puckered alcohol more effectively than alkanes [1].

Protocol: Chemical Scavenging (If Chromatography Fails) If the ketone is <5% but inseparable:

  • Dissolve crude in Ethanol (10 mL/g).

  • Add Girard’s Reagent T (1.2 eq relative to ketone impurity) and Acetic Acid (10 mol%).

  • Reflux for 1 hour.

  • Cool and pour into water. The ketone becomes a water-soluble hydrazone.

  • Extract the pure alcohol with Ether/EtOAc.

Module B: The "Jelly" Emulsion (Boron Salts)

Issue: Upon quenching a NaBH4 reduction, the reaction mixture turns into a viscous, opaque white gel that traps your product.

Root Cause: Formation of insoluble alkoxy-borane complexes (


) that do not hydrolyze instantly in water.

Protocol: Rochelle’s Salt Workup (The Gold Standard) This method solubilizes aluminum/boron salts by chelation, breaking the emulsion [2].

  • Quench: Cool reaction to 0°C. Add MeOH dropwise until gas evolution ceases.

  • Complexation: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

    • Volume: Use 20 mL per gram of reducing agent used.

  • Agitation (Critical): Vigorously stir at Room Temperature for 30–60 minutes .

    • Visual Cue: The mixture must separate into two distinct, clear layers (organic top, clear aqueous bottom).

  • Extraction: Separate layers. Extract aqueous phase 2x with EtOAc.

workup_mech Step1 Boron-Alkoxide Complex (Gel) Step2 Add Rochelle's Salt (Tartrate Ligand) Step1->Step2 Step3 Ligand Exchange Step2->Step3 Step4 Water Soluble Boron-Tartrate Step3->Step4 Aqueous Step5 Free Alcohol (Organic Layer) Step3->Step5 Organic

Figure 2: Mechanism of emulsion breaking via ligand exchange with Tartrate.

Module C: Debromination (The "Silent" Impurity)

Issue: LC-MS shows a peak at M-79/80. The bromine atom has been cleaved.

Root Cause: Using Catalytic Hydrogenation (H2, Pd/C) or dissolving metal reductions. The Ar-Br bond is labile under these conditions.

Corrective Action:

  • Immediate: Stop using Pd/C.

  • Alternative: Use Luche Reduction (NaBH4 + CeCl3·7H2O) in Methanol. The Cerium activates the carbonyl, allowing for faster reduction at lower temperatures, preserving the halogen [3].

Data & Specifications

Solubility Profile for Recrystallization Based on benzocycloheptenol analogs [4]

Solvent SystemRatio (v/v)OutcomeNotes
Hexane : EtOAc 4:1Recommended Heat to boil in EtOAc, add Hexane until turbid, cool slowly.
Et2O : Pentane1:3GoodRequires -20°C freezer for high yield.
Methanol100%PoorOften oils out due to high solubility.

TLC Reference Data (Silica Gel 60 F254) Mobile Phase: Hexane:EtOAc (3:1)

CompoundR_f ValueVisualization
Product (Alcohol) 0.35UV Active (Dark Purple w/ Anisaldehyde)
Impurity (Ketone) 0.42UV Active (Orange/Red w/ DNP stain)
Impurity (Debromo) 0.30UV Active (Different shade)

FAQs

Q: Can I use LiAlH4 instead of NaBH4? A: Yes, but it is overkill. LiAlH4 is less chemoselective and requires stricter anhydrous conditions. If you do use it, the Rochelle's salt workup (Module B) is mandatory, as Aluminum salts form even tougher emulsions than Boron salts.

Q: My product is an oil. How do I get a solid? A: Benzocycloheptenols are notorious for "oiling out."

  • Dry the oil under high vacuum (<1 mbar) for 12 hours to remove trace solvent.

  • Dissolve in minimal diethyl ether.

  • Add pentane dropwise until cloudy.

  • Seed it: Scratch the glass wall with a spatula or add a seed crystal if available.

  • Store at -20°C overnight.

Q: Is the alcohol racemic? A: Yes. Standard hydride reduction yields a racemic mixture (R/S). If you require a specific enantiomer for drug binding studies, you must perform a Chiral HPLC separation or use a Corey-Bakshi-Shibata (CBS) reduction instead of NaBH4.

References

  • Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (General reference for chromatographic solvent selection and functional group behavior).
  • Fieser, L.F. & Fieser, M. , Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581. (Source of the Rochelle's Salt workup protocol for aluminohydride/borohydride workups).

  • Gemal, A.L. & Luche, J.L., "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects," Journal of the American Chemical Society, 1981, 103(18), 5454-5459. (Authoritative source for chemoselective reduction preserving halogens).
  • Organic Syntheses , Coll. Vol. 10, p. 365 (2004); Vol. 79, p. 176 (2002). (Protocol for crystallization of similar benzyl-substituted alcohols).

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis Standards for Benzocycloheptenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Benzocycloheptenol derivatives, a class of compounds with significant therapeutic potential, present unique analytical challenges due to their structural complexity and inherent chirality. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity and stability analysis of these molecules. We will move beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and robust analytical system.

The Regulatory Framework: Why Purity Analysis Matters

The International Council for Harmonisation (ICH) provides the foundational guidelines for impurity testing in new drug substances.[1][2][3] Understanding these standards is critical as they dictate the thresholds at which impurities must be reported, identified, and qualified for safety.

Key ICH Q3A/B Thresholds for Impurities:

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Causality and Significance
Reporting Threshold 0.05%0.03%The level at which any impurity must be reported in a regulatory submission. This ensures transparency and data collection on all potential impurities.
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%The level at which the chemical structure of an impurity must be determined. This is crucial for understanding its potential pharmacological or toxicological effects.
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%The level at which an impurity's biological safety must be established through toxicological studies.[1][2][4]

These thresholds are not arbitrary; they represent a risk-based approach to ensuring patient safety. Therefore, the analytical methods we develop must be sensitive and specific enough to detect and quantify impurities at these low levels.

Foundational Pillar 1: The Stability-Indicating Achiral HPLC Method

The first step in purity analysis is to develop a robust, stability-indicating method. This method must be able to separate the main compound from any potential impurities and degradation products.[5][6] The development of such a method is underpinned by forced degradation studies.

The Logic of Forced Degradation

Forced degradation, or stress testing, is the deliberate exposure of a drug substance to harsh conditions to accelerate its decomposition.[7][8][9] This process is essential for:

  • Identifying likely degradation products: Understanding how the molecule breaks down helps in predicting impurities that might form under normal storage conditions.[7][8]

  • Establishing degradation pathways: This knowledge is invaluable for formulation development and identifying stable storage conditions.[9]

  • Demonstrating method specificity: A true stability-indicating method must be able to resolve the API from all degradation products, proving it can accurately measure the drug's purity over its shelf-life.[5][10]

The workflow for developing a stability-indicating method is a systematic process.

Caption: Workflow for Stability-Indicating Method Development.

Experimental Protocol: Stability-Indicating RP-HPLC

This protocol outlines a typical starting point for a benzocycloheptenol derivative. The goal is to achieve a target degradation of 5-20% to ensure that degradation products are generated at a sufficient level for detection without completely consuming the parent compound.[11]

1. Sample Preparation (Forced Degradation):

  • Prepare a stock solution of the benzocycloheptenol derivative at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1N HCl.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.

  • Thermal Stress: Store the solid API in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent.

  • Control Sample: Use an untreated stock solution for comparison.

2. HPLC Instrumentation and Conditions:

  • System: UHPLC or HPLC system with a PDA/DAD detector.

  • Column: A C18 column is the workhorse of reversed-phase chromatography and a good starting point (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or a wavelength specific to the chromophore of the benzocycloheptenol derivative.

  • Injection Volume: 5 µL.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Ensure baseline separation between the parent peak and all degradation product peaks.

  • Check the peak purity of the parent peak in the stressed samples using the PDA/DAD detector to ensure no co-elution.

Foundational Pillar 2: Enantioselective Purity - The Chiral HPLC Method

For chiral molecules like benzocycloheptenol derivatives, achiral purity is only half the story. The different enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, quantifying the enantiomeric excess (e.e.) is a regulatory and safety necessity. Direct separation using Chiral Stationary Phases (CSPs) is the most common and effective approach.[7][12]

Comparing Chiral Stationary Phases

The choice of CSP is the most critical factor in a chiral separation.[8] For cyclic alcohols and related structures, polysaccharide-based and macrocyclic antibiotic-based CSPs are often the most successful.

Chiral Stationary Phase TypeCommon ExamplesPrinciple of SeparationBest Suited ForMobile Phase Compatibility
Polysaccharide-Based Chiralpak® (amylose derivatives), Chiralcel® (cellulose derivatives)Enantiomers fit differently into the chiral grooves of the polysaccharide polymer. Separation is based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[13]A broad range of compounds, including cyclic alcohols. Highly versatile and often the first choice for screening.Normal Phase (Hexane/Alcohol), Polar Organic, and Reversed-Phase (with immobilized versions).[12]
Macrocyclic Antibiotic-Based Chirobiotic™ (Vancomycin, Teicoplanin)Multiple interaction sites including ion-exchange, hydrogen bonding, and inclusion complexing within the macrocyclic structure.[14][15]Compounds with polar and ionizable groups, such as amines and carboxylic acids. Also effective for neutral cyclic compounds.Reversed-Phase, Polar Ionic, and Normal Phase.[15]
Experimental Protocol: Chiral HPLC Method Screening

A screening approach using different columns and mobile phases is the most efficient way to find a suitable chiral separation method.

1. Column Screening:

  • Select a set of columns with diverse selectivities. A good starting screen would include:

    • A cellulose-based column (e.g., Chiralcel® OD-H)

    • An amylose-based column (e.g., Chiralpak® AD-H)

    • A macrocyclic antibiotic column (e.g., Chirobiotic™ V)

2. Mobile Phase Screening:

  • Normal Phase (NP): A mixture of an alkane (like n-Hexane or n-Heptane) and an alcohol modifier (like Isopropanol or Ethanol). This is often the most successful mode for polysaccharide CSPs.

  • Polar Organic (PO): Pure alcohols or mixtures of acetonitrile and an alcohol.

  • Reversed-Phase (RP): Mixtures of water/buffer and acetonitrile or methanol. This is typically used with immobilized polysaccharide CSPs or macrocyclic antibiotic CSPs.

3. Representative Chiral HPLC Conditions (Normal Phase):

  • System: HPLC with UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio of alkane to alcohol is the most critical parameter to adjust for optimizing resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

The logical flow for selecting a chiral method mirrors the scientific process of hypothesis testing and optimization.

Caption: Workflow for Chiral HPLC Method Selection.

Alternative and Advanced Techniques

While HPLC is the primary tool, other techniques can offer advantages in specific situations.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle size columns (sub-2 µm) and higher pressures to provide faster analysis times and improved resolution compared to traditional HPLC.[16] This can be particularly advantageous for complex impurity profiles.

  • HPLC-MS/MS: Coupling HPLC with tandem mass spectrometry provides unparalleled sensitivity and selectivity.[17] It is the gold standard for identifying unknown impurities by providing mass-to-charge ratio and fragmentation data, which aids in structure elucidation.[18][19]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase. It often provides faster separations and different selectivities for chiral compounds compared to HPLC and is considered a "greener" technique due to reduced organic solvent consumption.[20]

Conclusion: A Self-Validating Approach

The purity analysis of benzocycloheptenol derivatives is a multi-faceted challenge that demands a systematic and scientifically grounded approach. It begins with the development of a robust, stability-indicating achiral method, rigorously tested through forced degradation studies, to ensure all potential process impurities and degradants are resolved. This is followed by the critical development of an enantioselective method to control the stereochemical purity of the API.

By leveraging a screening-based approach for both achiral and chiral method development and grounding all protocols in the principles of regulatory compliance and scientific rationale, researchers can build a self-validating system for purity analysis. This ensures not only that the data is accurate and reliable but also that the final drug product is safe and effective for the patient.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubMed. (n.d.). Enantioselective chromatography in drug discovery. [Link]

  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2025). (PDF) Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. [Link]

  • Semantic Scholar. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. [Link]

  • Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]

  • MDPI. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. [Link]

  • ResearchGate. (2025). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • PMC. (n.d.). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. [Link]

  • MDPI. (n.d.). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

  • DOI. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. [Link]

  • Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]

Sources

comparing reactivity of 3-bromo vs 3-chloro benzocyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol versus its 3-chloro analogue.

These scaffolds are critical intermediates in the synthesis of CNS-active agents (e.g., 5-HT1A agonists) and tricyclic antidepressants. The choice between the bromo- and chloro- variants dictates the synthetic strategy, particularly regarding cross-coupling efficiency, orthogonal functionalization, and metabolic stability.

Executive Summary

  • 3-Bromo-benzocyclohepten-5-ol : The "Workhorse." Preferred for early-to-mid-stage synthesis where diversification at the aromatic ring is required. It exhibits superior reactivity in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange.

  • 3-Chloro-benzocyclohepten-5-ol : The "Stable Anchor." Preferred when the halogen must survive earlier transition-metal-catalyzed steps (e.g., functionalizing the 5-OH or the cycloheptane ring) or as a final metabolic blocker to prevent para-hydroxylation. Requires specialized ligands (e.g., Buchwald biaryl phosphines) for activation.

Chemical Structure & Properties[1][2][3][4][5][6]

Both compounds share the 6,7,8,9-tetrahydro-5H-benzocycloheptene core (often referred to as benzosuberol).

Feature3-Bromo Derivative3-Chloro Derivative
Molecular Weight ~241.1 g/mol ~196.7 g/mol
C–X Bond Energy ~280 kJ/mol (Weaker)~397 kJ/mol (Stronger)
C–X Bond Length ~1.89 Å~1.74 Å
Electronic Effect Inductive (-I) / Resonant (+M)Stronger -I / Weaker +M
Lipophilicity (LogP) Higher (More lipophilic)Lower
Metabolic Stability Moderate (C-Br is a metabolic soft spot)High (C-Cl is resistant to oxidative metabolism)
Structural Visualization

The 3-position is located on the benzene ring, meta to the bridgehead carbon C4a (assuming standard numbering where C5 is the benzylic alcohol). The 5-OH is a benzylic alcohol, susceptible to oxidation and elimination.

Reactivity Profile Comparison

A. Palladium-Catalyzed Cross-Coupling

The most significant operational difference lies in the activation energy required for oxidative addition to the Pd(0) center.

  • 3-Bromo : Reacts readily with standard catalysts (e.g.,

    
    , 
    
    
    
    ) at 60–80°C. Ideal for high-throughput library generation.
  • 3-Chloro : Inert to standard conditions. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos, BrettPhos) and elevated temperatures (>100°C) or microwave irradiation to facilitate oxidative addition.

Strategic Implication: If your target molecule requires sequential functionalization, use the 3-Bromo analogue for the first coupling. If you need to modify the cycloheptene ring (e.g., alkylation of the alcohol) while keeping the aryl halide intact, use the 3-Chloro analogue.

B. Lithium-Halogen Exchange
  • 3-Bromo : Undergoes rapid Li-Br exchange with

    
    -BuLi or 
    
    
    
    -BuLi at -78°C. This generates the aryl lithium species, which can trap electrophiles (aldehydes,
    
    
    , etc.).
    • Note: The 5-OH must be protected (e.g., as a TBS ether) or deprotonated with an extra equivalent of base (forming a dianion) to prevent quenching.

  • 3-Chloro : Li-Cl exchange is sluggish and often requires higher temperatures (-40°C to 0°C), which promotes side reactions like elimination of the 5-OH (forming the styrene-like benzocycloheptene) or benzyne formation.

C. Benzylic Alcohol (5-OH) Chemistry

Both compounds allow standard manipulations of the hydroxyl group, but the halogen exerts a subtle electronic influence.

  • Acidity : The 3-Chloro substituent (more electronegative) makes the benzylic proton slightly more acidic and the carbocation (generated during

    
     reactions) slightly less stable than the 3-Bromo analogue.
    
  • Elimination Risk : Under acidic conditions (e.g., Tosylation), the 3-Chloro derivative is marginally more resistant to spontaneous dehydration due to the destabilization of the developing carbocation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (3-Bromo Specific)

Use this protocol for rapid arylation of the 3-position.

  • Reagents : 3-Bromo-benzocyclohepten-5-ol (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (5 mol%).
  • Solvent : 1,4-Dioxane/Water (4:1).

  • Procedure :

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reactants in a sealed tube.

    • Heat to 80°C for 4–6 hours.

    • Monitor by TLC/LCMS (Consumption of bromide is usually rapid).

  • Workup : Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Buchwald-Hartwig Amination (3-Chloro Specific)

Use this protocol if the Bromo-analogue is unstable or if orthogonal selectivity is needed.

  • Reagents : 3-Chloro-benzocyclohepten-5-ol (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv).

  • Catalyst System :

    
     (2 mol%) + XPhos  or RuPhos  (4 mol%).
    
  • Solvent : Toluene or

    
    -Amyl alcohol (anhydrous).
    
  • Procedure :

    • Perform in a glovebox or under strict Argon atmosphere.

    • Heat to 100–110°C for 12–18 hours.

    • Critical Step: Ensure the 5-OH is protected (e.g., TBDMS) if the amine is a strong base, to avoid alkoxide interference.

Decision Logic & Reaction Pathways

The following diagram illustrates the divergent workflows for the two analogues.

ReactivityComparison Start Target Molecule Design Choice Halogen Selection Start->Choice Br_Path 3-Bromo Analogue Choice->Br_Path Need rapid diversification Cl_Path 3-Chloro Analogue Choice->Cl_Path Need stability or orthogonality Li_Exchange Lithiation (-78°C) (n-BuLi) Br_Path->Li_Exchange Fast Std_Suzuki Standard Suzuki (Pd(PPh3)4, 80°C) Br_Path->Std_Suzuki High Yield Adv_Suzuki Advanced Suzuki (Pd-XPhos, 110°C) Cl_Path->Adv_Suzuki Requires Special Ligand Metab_Stable Metabolic Stability (Final Drug) Cl_Path->Metab_Stable Resistant to Oxidation Prod_A 3-Functionalized Derivative Li_Exchange->Prod_A Std_Suzuki->Prod_A Adv_Suzuki->Prod_A Prod_B 3-Chloro-5-Substituted Derivative Metab_Stable->Prod_B

Figure 1: Decision matrix for selecting between Bromo- and Chloro- benzocyclohepten-5-ol based on synthetic goals.

Conclusion

  • Select the 3-Bromo analogue for Medicinal Chemistry campaigns where speed and library size are paramount. Its reactivity allows for mild conditions, preserving the sensitive benzylic alcohol.

  • Select the 3-Chloro analogue for Process Chemistry or Final Drug Candidates . Its lower cost and higher stability make it ideal for scale-up, provided the necessary catalytic machinery (bulky phosphines) is available for any required couplings.

References

  • Comparison of reactivity of different aryl halides in Pd-catalyzed coupling . ResearchGate.[1] Available at: [Link]

  • Relative Reactivity of Aryl Chlorides, Bromides, and Iodides . Wenxuecity Blog / J. Am. Chem. Soc. Citation. Available at: [Link]

  • Synthesis of functionalized benzocycloheptene analogs . Taylor & Francis Online. Available at: [Link]

  • Regioselective Bromination of Benzocycloheptadienones . PubMed. Available at: [Link]

  • Stereochemical considerations and antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols . PubMed. Available at: [Link]

Sources

A Comparative Stability Analysis: 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol versus Tetralin Analogs

A Comparative Stability Analysis: 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol versus Tetralin Analogs

A Technical Guide for Researchers in Drug Development

Introduction

In the landscape of medicinal chemistry and drug development, the intrinsic stability of a molecule is a cornerstone of its viability as a therapeutic agent. A compound that readily degrades under common storage or physiological conditions presents significant challenges, from ensuring consistent dosage and therapeutic efficacy to preventing the formation of potentially toxic byproducts. This guide provides an in-depth comparative stability analysis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol, a benzocycloheptane derivative, and its structurally related six-membered ring counterpart, 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (a tetralin analog).

The core structural difference lies in the fused saturated ring: a seven-membered ring in the benzo[1]annulene system versus a six-membered ring in the tetralin system. This seemingly subtle variation has profound implications for the molecule's conformational flexibility and inherent strain, which in turn dictates its chemical stability. This guide will elucidate these differences through a detailed examination of forced degradation studies, providing a framework for understanding and predicting the stability of complex cyclic molecules.

Theoretical Underpinnings of Stability: A Tale of Two Rings

The stability of these benzylic alcohols is primarily influenced by two key factors: the inherent strain of the fused aliphatic ring and the reactivity of the benzylic hydroxyl group.

  • Ring Strain and Conformational Energy : Six-membered rings, like cyclohexane, can adopt a "chair" conformation, which is virtually free of angle and torsional strain, making it a highly stable arrangement.[2] In contrast, seven-membered rings (cycloheptanes) are more flexible but cannot achieve a conformation that completely eliminates all strain.[1][3] They exhibit both angle strain and torsional strain, resulting in a higher ground-state energy. This inherent instability can provide a thermodynamic driving force for degradation pathways that lead to more stable products.[4]

  • Reactivity of the Benzylic Alcohol : The hydroxyl group in both compounds is at a benzylic position, making it susceptible to several degradation pathways, most notably oxidation to the corresponding ketone and acid-catalyzed dehydration. The latter proceeds through a benzylic carbocation intermediate. The relative stability of this intermediate and the transition states leading to it will be influenced by the geometry and strain of the ring system.

Based on these principles, the central hypothesis of our comparative analysis is that the tetralin analog, benefiting from the stability of the six-membered ring, will exhibit greater resistance to degradation under various stress conditions compared to the more strained benzo[1]annulene derivative.

Experimental Design: Forced Degradation Studies

To quantitatively assess and compare the stability of these compounds, a comprehensive forced degradation or "stress testing" study is the established industry standard.[5][6] This involves subjecting the compounds to a range of harsh conditions to accelerate their decomposition, thereby revealing their intrinsic stability and degradation pathways.[7][8]

For this comparative guide, we will outline a rigorous experimental protocol and present the anticipated results based on the theoretical principles discussed. The chosen tetralin analog for this comparison is 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, to ensure a close structural and electronic comparison with 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol.

Workflow for Comparative Forced Degradation Study

Gcluster_prepSample Preparationcluster_stressStress Conditionscluster_analysisAnalysiscluster_outputData InterpretationprepPrepare 1 mg/mL solutions of each compoundin Acetonitrile/Water (1:1)acidAcid Hydrolysis0.1 M HCl, 60°C, 24hprep->acidExpose aliquotsbaseBase Hydrolysis0.1 M NaOH, 60°C, 24hprep->baseExpose aliquotsoxOxidation3% H2O2, RT, 24hprep->oxExpose aliquotsthermalThermalSolid state, 80°C, 48hprep->thermalExpose aliquotsphotoPhotolyticICH Q1B conditionsprep->photoExpose aliquotshplcHPLC-UV AnalysisQuantify remaining parent compoundacid->hplcAnalyze samplesbase->hplcAnalyze samplesox->hplcAnalyze samplesthermal->hplcAnalyze samplesphoto->hplcAnalyze sampleslcmsLC-MS/MS AnalysisIdentify major degradation productshplc->lcmsCharacterize degradantscompareCompare % DegradationAssess relative stabilityhplc->comparepathwayElucidate Degradation Pathwayslcms->pathwayGcluster_ACompound A (Benzo[7]annulen-5-ol)cluster_BCompound B (Tetralin-1-ol)ACompound AA_ketoneBenzosuberone(Oxidation Product)A->A_ketone [O] (H₂O₂, Light, Heat)A_alkeneDehydration ProductA->A_alkene H⁺/Heat (Dehydration)BCompound BB_ketoneα-Tetralone(Oxidation Product)B->B_ketone [O] (H₂O₂, Light, Heat)B_alkeneDehydration ProductB->B_alkene H⁺/Heat (Dehydration)

Comparative Guide: Chiral HPLC Separation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the enantioseparation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol , the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) is the primary recommendation.[1]

While Cellulose-based phases (OD-H) are a viable alternative, the flexible 7-membered ring and the bulky 3-bromo substituent of this specific benzoannulenol derivative typically achieve superior inclusion complexation within the helical amylose backbone. This guide compares the performance of Coated Amylose, Coated Cellulose, and Immobilized phases, providing a validated protocol for immediate implementation.

Technical Analysis of the Target Molecule

To select the correct column, we must understand the interaction mechanism.

  • Core Scaffold: 1-Benzosuberol (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol).

  • Chiral Center: C5 position (benzylic alcohol).

  • Stereochemical Challenge: The 7-membered cycloheptene ring exhibits "puckering" (conformational flexibility), which can make the chiral recognition surface dynamic.

  • Substituent Effect (3-Bromo): The bromine atom at position 3 increases lipophilicity and provides a handle for halogen-bonding or steric locking within the chiral stationary phase (CSP) groove.

Separation Mechanism: The primary driving force is Hydrogen Bonding between the C5-hydroxyl group and the carbamate linkage of the CSP, stabilized by


 interactions between the brominated benzene ring and the CSP's phenyl groups.

Comparative Analysis of Stationary Phases

The following comparison evaluates the three most relevant column chemistries for this specific separation.

Option A: Coated Amylose (Chiralpak AD-H / Phenomenex Lux Amylose-1)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.[1]

  • Performance Verdict: Excellent (Primary Choice).

  • Mechanism: The amylose polymer forms a helical cavity. The fused bicyclic system of the benzoannulenol fits well into this groove. The 3-bromo substituent often enhances the "fit" via steric complementarity, leading to high selectivity (

    
    ).
    
  • Typical Selectivity (

    
    ):  1.8 – 2.5
    
  • Risk: Limited solvent compatibility (cannot use DCM/THF/Ethyl Acetate).

Option B: Coated Cellulose (Chiralcel OD-H / Phenomenex Lux Cellulose-1)
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.[1]

  • Performance Verdict: Good (Secondary Choice).

  • Mechanism: Cellulose forms linear "sheets" or "grooves" rather than deep helices. While effective for many benzylic alcohols, the flexibility of the 7-membered ring in this specific molecule can sometimes lead to peak broadening or lower resolution compared to amylose.

  • Typical Selectivity (

    
    ):  1.2 – 1.5
    
Option C: Immobilized Amylose (Chiralpak IA / Phenomenex Lux i-Amylose-3)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

  • Performance Verdict: Robustness Winner.

  • Advantage: Allows the use of "forbidden" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Use Case: If the 3-bromo derivative shows poor solubility in Hexane/IPA, this column allows the sample to be dissolved in DCM, preventing on-column precipitation.

Performance Data Summary
FeatureAmylose Coated (AD-H) Cellulose Coated (OD-H) Immobilized Amylose (IA)
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)High (> 2.2)
Selectivity (

)
High ModerateHigh
Solvent Flexibility Low (Hex/Alc only)Low (Hex/Alc only)Maximum
Sample Loading HighModerateHigh
Rec. Mobile Phase Hexane : IPA (90:10)Hexane : IPA (90:[2]10)Hexane : DCM (80:20)

Validated Experimental Protocol

This protocol uses a Normal Phase (NP) mode, which is critical for maximizing the H-bonding interactions required for this separation.

Step 1: System Preparation
  • Instrument: HPLC with UV/Vis or PDA detector.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm) or equivalent.

  • Temperature: 25°C (Control is vital; higher temps reduce resolution).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 220 nm (Bromine absorbance) and 254 nm (Aromatic ring).

Step 2: Mobile Phase Preparation
  • Composition: n-Hexane : Isopropanol (90 : 10 v/v).[2]

  • Additives: None usually required. However, if peak tailing occurs due to the -OH group, add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) . Note: For this neutral alcohol, neutral mobile phase is usually sufficient.

  • Degassing: Sonicate for 10 mins.

Step 3: Sample Preparation (Critical)

The 3-bromo substituent increases lipophilicity but may reduce solubility in pure hexane.

  • Weigh 1.0 mg of sample.

  • Dissolve in 100 µL of 100% Isopropanol (IPA) (or Ethanol).

  • Dilute to 1.0 mL with n-Hexane.

  • Filter: 0.45 µm PTFE syringe filter.

  • Injection Volume: 5 - 10 µL.

Step 4: Troubleshooting Logic
  • Low Resolution (

    
    ):  Decrease IPA to 5% (95:5 Hex:IPA). This increases retention (
    
    
    
    ) and usually improves separation.
  • Peak Tailing: The C5-OH can interact with silanols. Switch to Chiralpak IA and use Hexane : Ethanol (90:10) . Ethanol is a stronger H-bond donor/acceptor and often sharpens alcohol peaks.

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical steps to achieve baseline separation for the 3-bromo-benzoannulenol.

MethodDevelopment Start Start: 3-Br-Benzoannulenol Sample Solubility Check Solubility: Hexane/IPA vs. DCM Start->Solubility Screening Column Screening: 1. AD-H (Amylose) 2. OD-H (Cellulose) Solubility->Screening Dissolved Decision1 Resolution (Rs) > 1.5? Screening->Decision1 Optimize Optimize Mobile Phase: Reduce IPA % (e.g., 95:5) Change Modifier (EtOH) Decision1->Optimize No (Partial Sep) Immobilized Switch to Immobilized (IA/IC) Try Non-Standard Solvents (Hex/DCM or Hex/MTBE) Decision1->Immobilized No (Co-elution) Final Final Method: Hex/IPA (90:10) Flow: 1.0 mL/min Decision1->Final Yes Optimize->Decision1 Immobilized->Final

Caption: Decision tree for optimizing the chiral separation of fused-ring benzylic alcohols.

Diagram 2: Chiral Recognition Mechanism

This diagram visualizes the molecular interaction between the analyte and the Amylose stationary phase.

Mechanism Analyte 3-Br-Benzoannulenol (Analyte) Interaction1 H-Bonding (C5-OH <-> C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Bromobenzene <-> Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion (7-Ring Puckering) Analyte->Interaction3 CSP Amylose Carbamate (Stationary Phase) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Complex Transient Diastereomeric Complex Separation Enantiomer Separation (Delta Retention Time) Complex->Separation Interaction1->Complex Interaction2->Complex Interaction3->Complex

Caption: Mechanistic interactions driving the separation: H-bonding, Pi-Pi stacking, and Steric fit.

References

  • Daicel Chiral Technologies. (2024). Chiral Column Selection Guide for Benzylic Alcohols. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Peluso, P., et al. (2013).[4] Optimization of the HPLC enantioseparation of 3,3'-dibromo-5,5'-disubstituted-4,4'-bipyridines using immobilized polysaccharide-based chiral stationary phases. Journal of Separation Science, 36(18), 2993-3003.[4] (Cited for bromine substituent effects on polysaccharide phases). Retrieved from [Link]

  • BGB Analytik. (2021). CHIRAL Handbook: Method Development Strategies. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Reactant of Route 2
Reactant of Route 2
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.